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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-

unsaturated ketone, 3-methyl-3-penten-2-one (C₆H₁₀O, CAS No: 565-62-8).[1][2] Intended for

researchers, scientists, and professionals in drug development, this document details the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols used for their acquisition.

Spectroscopic Data Summary
The spectroscopic data for 3-methyl-3-penten-2-one provides key insights into its molecular

structure and connectivity. The following tables summarize the available quantitative data for

the (E)-isomer, which is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data for (E)-3-Methyl-3-penten-2-one
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Carbon Atom Chemical Shift (δ) in ppm

C=O 200.5

=C-CH₃ 141.1

=CH-CH₃ 134.2

C(=O)CH₃ 31.5

=C-CH₃ 15.6

=CH-CH₃ 11.8

Solvent: CDCl₃

¹H NMR Data

Detailed experimental ¹H NMR data for the individual (E) and (Z) isomers of 3-methyl-3-
penten-2-one are not readily available in public spectral databases. However, based on the

principles of NMR spectroscopy for α,β-unsaturated ketones, the following are expected proton

environments: a vinylic proton, a methyl group attached to the double bond, a methyl group

adjacent to the carbonyl group, and a methyl group at the end of the ethyl group.

Infrared (IR) Spectroscopy
A detailed experimental IR spectrum with peak assignments for 3-methyl-3-penten-2-one is

not publicly available. However, characteristic absorption bands for α,β-unsaturated ketones

can be predicted. A strong absorption band is expected in the region of 1650-1700 cm⁻¹

corresponding to the C=O stretching vibration, shifted to a lower wavenumber due to

conjugation. A C=C stretching vibration is expected around 1620-1640 cm⁻¹. C-H stretching

vibrations from the methyl and ethyl groups are anticipated in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-methyl-3-penten-2-one is characterized by a

molecular ion peak and several fragment ions.

Major Peaks in the Mass Spectrum of 3-Methyl-3-penten-2-one[1]
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m/z Relative Intensity Proposed Fragment

98 30% [M]⁺ (Molecular Ion)

83 100% [M - CH₃]⁺

55 60% [M - CH₃ - CO]⁺

43 40% [CH₃CO]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of purified 3-methyl-3-penten-2-one
is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a

standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition: The spectra are typically recorded on a spectrometer operating at

a frequency of 300 MHz or higher for protons. For a routine ¹H NMR spectrum, a spectral width

of approximately 0-12 ppm is used. For ¹³C NMR, a wider spectral width of 0-220 ppm is

necessary. The chemical shifts are referenced to the residual solvent peak. Proton-decoupled

¹³C NMR spectra are generally acquired to simplify the spectrum to a single peak for each

unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 3-methyl-3-penten-2-one is a liquid at room temperature, the IR

spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin film.[3]

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. A background spectrum of the clean salt plates is first recorded and then

subtracted from the sample spectrum to eliminate interfering signals from atmospheric water

and carbon dioxide. The data is typically collected over a range of 4000-400 cm⁻¹.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Introduction: A dilute solution of 3-methyl-3-penten-2-one in a volatile

organic solvent, such as dichloromethane or hexane, is prepared. A small volume (typically 1

µL) of this solution is injected into the gas chromatograph.

Chromatographic and Mass Spectrometric Conditions: The gas chromatograph is equipped

with a capillary column suitable for the separation of volatile organic compounds. The oven

temperature is programmed to ramp up to ensure the separation of the analyte from any

impurities. The separated compound then enters the mass spectrometer, which is typically

operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass

analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 200 amu, to detect the

molecular ion and its fragments.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-methyl-3-penten-2-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b7765926?utm_src=pdf-body
https://www.benchchem.com/product/b7765926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b7765926?utm_src=pdf-body-img
https://www.benchchem.com/product/b7765926?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 3-Penten-2-one, 3-methyl- [webbook.nist.gov]

2. 3-Methyl-3-penten-2-one - Wikipedia [en.wikipedia.org]

3. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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